![molecular formula C14H19NO4 B1302542 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid CAS No. 71420-95-6](/img/structure/B1302542.png)
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
Overview
Description
“2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It is often used in organic synthesis .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For example, one method involves the reaction of amines with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies . It is a monoclinic crystal with a volume of 1999.62 (14) ų .Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with its use as a protecting group in organic synthesis . For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242 . Its physical and chemical properties have been analyzed using techniques such as 1H-NMR and 13C-NMR .Scientific Research Applications
Synthesis of Isomers
This compound is used in the synthesis of Erythro (±) and Threo (±) isomers. An efficient protocol has been reported for the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) by simple reduction and methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method .
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .
Protein Assembly
The compound is used as a reactant for protein assembly. It is used in the solid phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .
Synthesis of HCV Protease Inhibitor Modified Analogs
The compound is used in the synthesis of HCV protease inhibitor modified analogs .
Synthesis of Peptidic V1a Receptor Agonists
The compound is used in the solid phase synthesis of peptidic V1a receptor agonists .
Drug Synthesis and Biomolecular Studies
The compound is used in drug synthesis and biomolecular studies due to its unique properties.
Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
The compound is used in the practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions .
Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4 …-1-yl)alanine
The compound is used in a simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-5-10(7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXLLJZRUTZTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373145 | |
Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid | |
CAS RN |
71420-95-6 | |
Record name | 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71420-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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